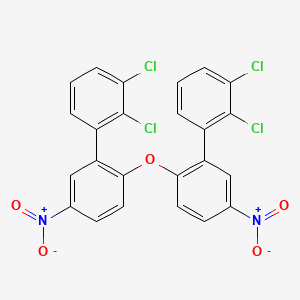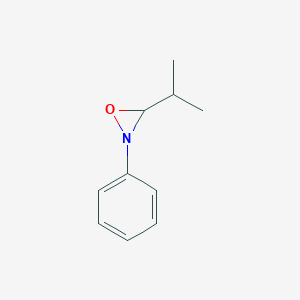
3-Isopropyl-2-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-phenyloxaziridine is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity and are often used as oxidizing agents in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropyl-2-phenyloxaziridine can be synthesized through the oxidation of imines. One common method involves the use of trichloroacetonitrile and hydrogen peroxide under mild conditions . The general procedure includes dissolving the imine in a suitable solvent, such as dichloromethane, and then adding the oxidizing agents. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-2-phenyloxaziridine primarily undergoes oxidation reactions. It acts as an oxygen-transfer reagent, facilitating the oxidation of various nucleophiles, including enolates, thiolates, and silyl enol ethers .
Common Reagents and Conditions:
Oxidation of Enolates: Typically involves the use of bases like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of this compound.
Oxidation of Thiolates: Involves the use of thiolates in the presence of phase-transfer catalysts to produce sulfinates, which can be further alkylated to form sulfones.
Major Products:
α-Hydroxy Ketones: Formed from the oxidation of enolates.
Sulfones: Formed from the oxidation of thiolates followed by alkylation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-phenyloxaziridine involves the transfer of an oxygen atom to a nucleophile. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, leading to the formation of a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine byproduct .
Comparison with Similar Compounds
2-Phenylsulfonyl-3-phenyloxaziridine (Davis Reagent): Known for its use in the Davis oxidation reaction, which oxidizes enolates to α-hydroxy ketones.
N-Alkyloxaziridines: Used for similar oxidation reactions but with different reactivity profiles depending on the substituents on the nitrogen atom.
Uniqueness: 3-Isopropyl-2-phenyloxaziridine is unique due to its specific structure, which imparts distinct reactivity and selectivity in oxidation reactions. Its isopropyl group provides steric hindrance, which can influence the outcome of reactions compared to other oxaziridines .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-phenyl-3-propan-2-yloxaziridine |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
OHLCODRYAOXLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


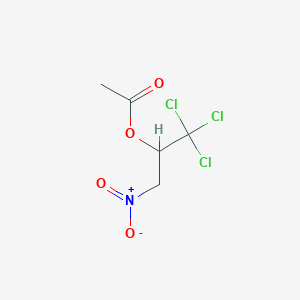

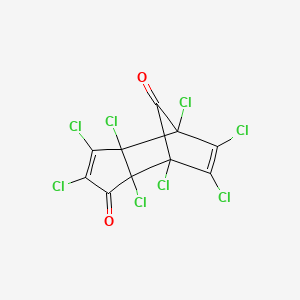
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)

![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
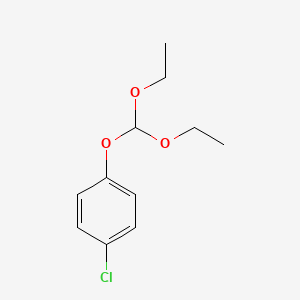
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
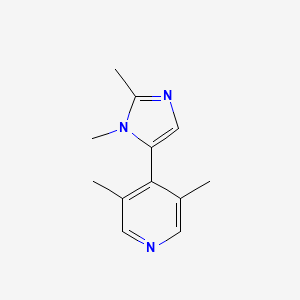
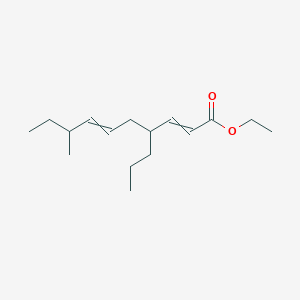
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
